Triisopropyl phosphate is an organophosphorus compound with the molecular formula and a molecular weight of 224.23 g/mol. It is classified as an ester formed from isopropyl alcohol and phosphoric acid. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high thermal stability, making it suitable for various applications in chemical processes and formulations .
TIP is considered a hazardous material due to several factors:
These reactions highlight its versatility in chemical synthesis and modification.
Research indicates that triisopropyl phosphate exhibits certain biological activities, particularly in the context of toxicity studies. While it is generally considered less toxic than other organophosphorus compounds, it can still affect biological systems. Its potential effects include:
Further investigations are necessary to fully understand its biological implications.
Triisopropyl phosphate can be synthesized through several methods, with one common route involving the reaction of isopropanol with phosphorus oxychloride in acetone under controlled conditions. A typical synthesis procedure includes:
This method exemplifies the efficiency of organophosphate synthesis in laboratory settings.
Triisopropyl phosphate has diverse applications across various industries:
Interaction studies involving triisopropyl phosphate focus on its behavior in various chemical environments and its interactions with other substances:
Understanding these interactions is crucial for optimizing its applications and ensuring safety in usage.
Triisopropyl phosphate shares similarities with several other organophosphate esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethyl phosphate | Commonly used as a solvent; more volatile than triisopropyl phosphate. | |
Trimethyl phosphate | Highly reactive; used primarily as a flame retardant but more toxic. | |
Diethyl phosphate | Less stable; used mainly in agricultural applications. |
Triisopropyl phosphate's unique combination of low volatility, high thermal stability, and lower toxicity distinguishes it from these similar compounds, making it particularly suitable for industrial applications where safety and performance are paramount .
Triisopropyl phosphate is an organophosphorus compound with the molecular formula C9H21O4P and a molecular weight of 224.23 g/mol [1]. The compound features a central phosphorus atom that adopts a tetrahedral configuration with slight distortion from ideal tetrahedral geometry [7]. This central phosphorus atom forms the core of the molecular structure, with four oxygen atoms arranged around it in a pseudo-tetrahedral arrangement [19].
The molecular structure of triisopropyl phosphate consists of a phosphoryl oxygen atom (P=O) and three bridging oxygen atoms that connect to isopropyl groups [1] [6]. The phosphoryl oxygen points outward from the tetrahedral center, while the three bridging oxygen atoms form P-O-C linkages with the isopropyl groups [7]. These isopropyl groups are oriented in a manner that minimizes steric interactions, resulting in a propeller-like overall molecular shape with the central P=O bond serving as the axis [19].
The physical properties of triisopropyl phosphate reflect its molecular structure. It has a density of 1.012 g/cm³, a boiling point of 222.2°C at 760 mmHg, and a refractive index of 1.407 [6] [25]. The compound also exhibits a dipole moment of 2.86 D, which arises primarily from the polar P=O bond [25].
Table 1: Molecular Properties of Triisopropyl Phosphate
Property | Value |
---|---|
Molecular Formula | C9H21O4P |
Molecular Weight | 224.23 g/mol |
CAS Number | 513-02-0 |
Density | 1.012 g/cm³ |
Boiling Point | 222.2°C at 760 mmHg |
Flash Point | 102.4°C |
Exact Mass | 224.118 g/mol |
LogP | 3.37 |
Refractive Index | 1.407 |
The spatial arrangement of atoms in triisopropyl phosphate is characterized by the central phosphorus atom surrounded by four oxygen atoms, with three of these oxygen atoms further connected to isopropyl groups [19] [21]. This arrangement creates an asymmetric structure due to the rotational possibilities of the isopropyl groups around the P-O-C bonds [7].
The phosphoryl group in triisopropyl phosphate features a distinctive phosphorus-oxygen (P=O) bond with unique characteristics [4]. This bond exhibits partial double bond character, with a bond length of approximately 1.48-1.49 Å, which is significantly shorter than the P-O single bonds (1.60-1.62 Å) that connect the phosphorus atom to the bridging oxygen atoms [4] [17].
The P=O bond in triisopropyl phosphate possesses a bond order between a single and double bond, indicating its partial double bond character [4] [22]. This bond is stronger than a typical P-O single bond, with a bond strength of approximately 500-600 kJ/mol compared to 350-400 kJ/mol for P-O single bonds [22]. The vibrational frequency of the P=O bond typically falls within the range of 1200-1300 cm⁻¹, which is characteristic of phosphoryl groups in organophosphate compounds [3].
A key feature of the P=O bond is its polarized nature, with the dipole moment directed from phosphorus to oxygen (P⁺→O⁻) [4] [14]. This polarization indicates that the bond has partial ionic character, with electron density shifted toward the more electronegative oxygen atom [14]. The polarized nature of the P=O bond contributes significantly to the overall dipole moment of the triisopropyl phosphate molecule [25].
Table 2: P=O Bond Character in Phosphoryl Group
Property | Value | Significance |
---|---|---|
Bond Length | 1.48-1.49 Å | Shorter than P-O single bond (1.60-1.62 Å) |
Bond Order | Between single and double bond | Exhibits partial double bond character |
Bond Strength | ~500-600 kJ/mol | Stronger than P-O single bond (~350-400 kJ/mol) |
Vibrational Frequency | ~1200-1300 cm⁻¹ | Characteristic of phosphoryl group |
Dipole Moment Direction | P⁺→O⁻ | Indicates polarized bond with partial ionic character |
Research using vibrational spectroscopy has demonstrated that the P=O bond in phosphoryl compounds responds in a subtle but regular manner to changes in the local environment [3]. The bond's character can be influenced by substituents attached to the phosphorus atom, as well as by solvent effects [3] [4].
The phosphorus atom in triisopropyl phosphate exhibits hypervalency, a phenomenon where an atom expands its valence shell beyond the octet rule [5] [15]. In the case of phosphorus, this hypervalency allows it to form bonds with four oxygen atoms, resulting in a total of five bonds (including the phosphoryl bond) and ten valence electrons around the phosphorus atom [15].
The concept of hypervalency in phosphorus compounds has been explained through various theoretical frameworks [5]. One traditional explanation involves the participation of d-orbitals in bonding, where the phosphorus atom utilizes its 3d orbitals to accommodate the additional electron pairs [15]. However, the role of d-orbitals in phosphorus bonding remains controversial among theoretical chemists [5] [15].
An alternative explanation for hypervalency in phosphorus compounds is the 3-center-4-electron (3c-4e) bonding model [15]. This model describes the distribution of electron density without requiring d-orbital participation, instead relying on molecular orbital theory to explain how electrons are delocalized across multiple atoms [5]. In triisopropyl phosphate, this model helps explain the distribution of electron density across the P-O bonds [15].
Table 3: Hypervalent Phosphorus Considerations in Organophosphates
Aspect | Description | Implications for Triisopropyl Phosphate |
---|---|---|
Valence Shell Expansion | Phosphorus can expand its valence shell beyond octet | Allows phosphorus to form bonds with four oxygen atoms |
d-Orbital Participation | Controversial role of 3d orbitals in bonding | May contribute to P=O bond character |
3-Center-4-Electron Bonding | Alternative to d-orbital model for hypervalency | Explains distribution of electron density |
Resonance Structures | Multiple resonance forms contribute to overall structure | P⁺-O⁻ and P=O forms contribute to overall structure |
Molecular Orbital Description | Molecular orbital theory explains bonding without d-orbitals | Delocalization of electrons across P-O bonds |
The hypervalent nature of phosphorus in triisopropyl phosphate also manifests in the presence of multiple resonance structures that contribute to the overall electronic structure of the molecule [4] [5]. These resonance forms include structures with formal P=O double bonds as well as structures with P⁺-O⁻ ionic character [4]. The actual electronic structure of triisopropyl phosphate represents a weighted average of these resonance forms [22].
Several theoretical models have been developed to describe the bonding in phosphoryl compounds like triisopropyl phosphate [4] [22]. Valence bond theory describes the P=O bond as involving hybridized orbitals with a π-bond component, where the phosphorus atom uses sp³ hybridization for sigma bonding and p orbitals for π bonding [13] [22].
Molecular orbital theory provides an alternative description, viewing the P=O bond as arising from the overlap of atomic orbitals to form molecular orbitals [22]. In this model, the P=O bond involves the formation of a σ bond through the overlap of sp³ hybrid orbitals and a π bond through the overlap of p orbitals [4]. The resulting molecular orbitals are delocalized across the P=O bond, contributing to its partial double bond character [22].
Resonance theory offers yet another perspective, describing the P=O bond as a weighted average of multiple resonance structures [4]. These include structures with a formal P=O double bond and structures with P⁺-O⁻ ionic character [4] [22]. The actual electronic structure of the phosphoryl group in triisopropyl phosphate represents a resonance hybrid of these forms [4].
Table 4: Theoretical Models for Phosphoryl Group Bonding
Theoretical Model | Description of P=O Bond |
---|---|
Valence Bond Theory | Hybridized orbitals with π-bond component |
Molecular Orbital Theory | Molecular orbitals formed from atomic p orbitals |
Resonance Theory | Combination of P=O and P⁺-O⁻ resonance forms |
Ionic Model | Highly polarized bond with partial ionic character |
Quantum Mechanical Calculations | Ab initio calculations support partial double bond character |
Quantum mechanical calculations, particularly ab initio methods, have been employed to investigate the nature of the P=O bond in phosphoryl compounds [22]. These calculations generally support the view that the P=O bond has partial double bond character, with significant polarization toward the oxygen atom [4] [22]. Studies using density functional theory have provided insights into the electron density distribution in phosphoryl compounds, confirming the polarized nature of the P=O bond [20] [22].
The ionic model emphasizes the highly polarized nature of the P=O bond, describing it as having significant P⁺-O⁻ character due to the electronegativity difference between phosphorus and oxygen [4] [14]. This model aligns with experimental observations of the dipole moment in phosphoryl compounds [14] [25].
Triisopropyl phosphate exhibits interesting stereochemical properties and conformational behavior due to its molecular structure [7] [9]. The molecule adopts a pseudo-tetrahedral geometry around the central phosphorus atom, with the four oxygen atoms arranged in a distorted tetrahedral configuration [7]. This arrangement creates a chiral environment around the phosphorus atom, although the molecule itself is not optically active due to the presence of a plane of symmetry [9].
The conformational landscape of triisopropyl phosphate is characterized by multiple conformers that arise from rotation around the P-O-C bonds connecting the phosphorus atom to the isopropyl groups [17]. These rotations give rise to different conformational isomers with varying energies [17]. The energy barriers for these rotations are typically low to moderate, ranging from approximately 1-3 kcal/mol, allowing for conformational flexibility at room temperature [17].
The preferred conformation of triisopropyl phosphate involves a staggered arrangement of the isopropyl groups to minimize steric hindrance [17]. This arrangement optimizes the spatial distribution of the bulky isopropyl groups, reducing unfavorable steric interactions [10]. The steric effects of the isopropyl groups play a significant role in determining the overall molecular packing and intermolecular interactions of triisopropyl phosphate in both solution and solid states [10].
Table 5: Stereochemistry and Conformational Analysis of Triisopropyl Phosphate
Aspect | Description in Triisopropyl Phosphate |
---|---|
Molecular Symmetry | Pseudo-tetrahedral geometry around phosphorus atom |
Conformational Isomers | Multiple conformers due to rotation around P-O-C bonds |
Rotational Barriers | Low to moderate energy barriers for rotation (~1-3 kcal/mol) |
Preferred Conformation | Staggered arrangement of isopropyl groups to minimize steric hindrance |
Steric Effects | Bulky isopropyl groups influence molecular packing and interactions |
Ab initio molecular orbital calculations have been used to study the conformational properties of organophosphates similar to triisopropyl phosphate [17]. These studies have identified multiple energy minima corresponding to different conformers, with energy differences typically less than 2 kcal/mol between the most stable conformers [17]. The conformational flexibility of triisopropyl phosphate contributes to its physical properties and reactivity patterns [10] [17].
The stereochemical aspects of phosphoryl group transfer reactions in organophosphates have been studied using chiral phosphate compounds [9]. These studies have provided insights into the stereochemical consequences of reactions involving the phosphoryl group, which are relevant to understanding the behavior of compounds like triisopropyl phosphate in various chemical transformations [9] [16].
Triisopropyl phosphate belongs to a family of organophosphate compounds that share the common structural feature of a phosphoryl group connected to three alkoxy groups [1] [6]. Comparing triisopropyl phosphate with related organophosphates such as trimethyl phosphate and triethyl phosphate reveals both similarities and differences in their structural properties [6] [19].
The P=O bond length remains remarkably consistent across different organophosphates, with values of approximately 1.48 Å for triisopropyl phosphate, trimethyl phosphate, and triethyl phosphate [17] [24]. This consistency suggests that the nature of the alkyl groups has minimal effect on the character of the phosphoryl bond [22]. Similarly, the P-O bond lengths connecting the phosphorus atom to the bridging oxygen atoms are also relatively consistent across these compounds, ranging from 1.60 to 1.62 Å [10] [24].
The O-P-O bond angles in these organophosphates are also similar, typically around 113-114°, reflecting the tetrahedral geometry around the phosphorus atom with slight distortion due to the presence of the phosphoryl group [10] [18]. However, significant differences emerge in the molecular volumes and steric properties of these compounds due to the varying sizes of the alkyl groups [6] [25].
Table 6: Comparative Structural Analysis of Related Organophosphates
Feature | Triisopropyl Phosphate | Trimethyl Phosphate | Triethyl Phosphate |
---|---|---|---|
P=O Bond Length | ~1.48 Å | ~1.48 Å | ~1.48 Å |
P-O Bond Length | ~1.60-1.62 Å | ~1.60 Å | ~1.60 Å |
O-P-O Bond Angle | ~113-114° | ~113° | ~113° |
Molecular Volume | ~227.3 mL/mol | ~130 mL/mol | ~180 mL/mol |
Steric Bulk | High (bulky isopropyl groups) | Low (small methyl groups) | Moderate (ethyl groups) |
Conformational Flexibility | Moderate (restricted by steric hindrance) | High (less steric hindrance) | Moderate |
Triisopropyl phosphate has a significantly larger molecular volume (~227.3 mL/mol) compared to trimethyl phosphate (~130 mL/mol) and triethyl phosphate (~180 mL/mol) due to the bulkier isopropyl groups [6] [25]. This increased steric bulk affects the conformational flexibility of the molecule, with triisopropyl phosphate showing moderate flexibility that is somewhat restricted by steric hindrance compared to the higher flexibility of trimethyl phosphate [17] [25].
The comparative analysis of crystal structures of organophosphates has revealed that the phosphoryl group maintains similar geometric parameters across different compounds, with the P=O bond consistently shorter than the P-O single bonds [20]. However, the packing arrangements and intermolecular interactions in the solid state can vary significantly depending on the nature of the alkyl groups [20] [26].
Flammable;Irritant;Environmental Hazard